molecular formula C22H25N3O4 B2915149 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1795192-56-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2915149
CAS No.: 1795192-56-1
M. Wt: 395.459
InChI Key: YHSRSENKIJTOHJ-UHFFFAOYSA-N
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Description

CAS: 1795192-56-1 Molecular Formula: C${22}$H${25}$N${3}$O${4}$ Molecular Weight: 395.5 g/mol Structure: Features a benzo[d]oxazole-pyrrolidine core linked to a 3,4-dimethoxyphenylacetamide group. The 3,4-dimethoxyphenyl group is a common pharmacophore in neuroactive and anti-inflammatory agents .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-27-19-10-9-15(12-20(19)28-2)13-21(26)23-14-16-6-5-11-25(16)22-24-17-7-3-4-8-18(17)29-22/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSRSENKIJTOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and cancer. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Key Structural Features Molecular Weight Key Functional Groups Potential Targets/Applications
Target Compound (CAS 1795192-56-1) Benzo[d]oxazole-pyrrolidine, 3,4-dimethoxyphenylacetamide 395.5 Amide, methoxy, pyrrolidine, benzoxazole CNS disorders (speculative)
A-740003 () Quinolinylamino, 3,4-dimethoxyphenylacetamide ~500 (estimated) Amide, methoxy, quinoline P2X7 receptor antagonist (neuropathic pain)
N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide () Multiple dimethoxyphenyl groups, acetal 453.5 Amide, methoxy, acetal Synthetic intermediate (no biological data)
Tetrahydroisoquinoline Derivatives () Tetrahydroisoquinoline, 3,4-dimethoxyphenyl, variable substituents 450–550 (varies) Amide, methoxy, tetrahydroisoquinoline Orexin receptor antagonists (sleep disorders)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl, thiazole 287.1 Amide, thiazole, chloro Antimicrobial (structural similarity to penicillin)
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide () Piperidine, isopropylthio, benzoxazole 423.6 Amide, benzoxazole, thioether Unreported (structural analog)

Pharmacological and Structural Insights

  • P2X7 Receptor Antagonists: A-740003 () shares the 3,4-dimethoxyphenylacetamide group with the target compound but replaces the benzoxazole-pyrrolidine with a quinolinylamino group. This substitution likely enhances P2X7 selectivity due to the quinoline’s planar structure, which facilitates receptor binding . The target’s benzoxazole-pyrrolidine may improve blood-brain barrier penetration, making it a candidate for CNS applications.
  • Heterocyclic Variations: Thiazole vs. Piperidine vs. Pyrrolidine: ’s piperidine analog introduces a six-membered ring, which may reduce conformational flexibility compared to the target’s pyrrolidine, affecting receptor interaction .
  • Methoxy Substitution: The 3,4-dimethoxy motif in the target and A-740003 is critical for hydrogen bonding and electron-donating effects.

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of:

  • Benzo[d]oxazole moiety : Known for its biological significance.
  • Pyrrolidine ring : Often associated with various pharmacological activities.
  • Dimethoxyphenylacetamide group : Imparts additional functional properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H26N4O4S
Molecular Weight442.53 g/mol

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to G protein-coupled receptors (GPCRs) may lead to downstream signaling effects.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor activity
  • Antidepressant effects
  • Anti-inflammatory properties

Preliminary studies suggest that this compound may possess selective interactions that warrant further investigation.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(1-benzothiazol-2-yl)pyrrolidineBenzothiazole + PyrrolidineAntidepressant effects
N-(indole-pyrrolidine)Indole + PyrrolidineAnti-inflammatory
N-(benzoxazole-pyrrolidine)Benzoxazole + PyrrolidineAntitumor activity

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological effects of benzoxazole derivatives. For instance, a study on benzoxazole-oxadiazole derivatives demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values comparable to standard drugs like Donepezil.

Key Findings

  • Inhibition of AChE and BuChE : Compounds similar to this compound exhibited IC50 values ranging from 5.80 ± 2.18 µM to 40.80 ± 5.90 µM against AChE, indicating potential for cognitive enhancement therapies .
  • Selectivity and Potency : Certain analogues demonstrated greater potency than standard inhibitors, suggesting that modifications in the structure can significantly impact biological activity .

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